molecular formula C12H8N2O6S2 B1423389 {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 91330-51-7

{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B1423389
CAS No.: 91330-51-7
M. Wt: 340.3 g/mol
InChI Key: DBJXGGPHDUTGID-RUDMXATFSA-N
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Description

{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a useful research compound. Its molecular formula is C12H8N2O6S2 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the existing research on its biological activity, including anticancer effects, enzymatic interactions, and other pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of phenoxyacetic acid derivatives, characterized by a phenolic moiety attached to an acetic acid group. Its structural formula can be represented as follows:

C24H15N3O8S2\text{C}_{24}\text{H}_{15}\text{N}_{3}\text{O}_{8}\text{S}_{2}

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) 60 cancer cell line screening protocol. The results indicated a low level of anticancer activity , with growth inhibition percentages for various cancer cell lines as follows:

Cell LineGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The mean growth across all tested lines was approximately 104.68% , indicating that while the compound does not significantly inhibit cancer cell growth, it does not promote it either .

Enzymatic Interactions

The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It acts as an inhibitor for certain enzymes, including aldose reductase (AKR1B1), which is crucial in the polyol pathway that converts glucose into sorbitol during hyperglycemia. This interaction suggests potential applications in managing conditions associated with elevated glucose levels .

Case Studies

  • Case Study on Anticancer Screening :
    • A comprehensive study conducted using the NCI DTP protocol assessed the compound's effects on a wide range of cancer types, including leukemia, melanoma, and breast cancer. The findings indicated minimal inhibitory effects on tumor growth, suggesting that while further investigation is warranted, the compound may not be a potent anticancer agent in its current form .
  • Metabolic Pathway Interaction :
    • Research highlighted the compound's role in modulating metabolic pathways through its interaction with aldose reductase. This could provide insights into developing therapeutic strategies for diabetes-related complications by leveraging its enzymatic inhibition properties .

Properties

IUPAC Name

2-[4-nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S2/c15-10(16)5-20-8-2-1-7(14(18)19)3-6(8)4-9-11(17)13-12(21)22-9/h1-4H,5H2,(H,15,16)(H,13,17,21)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJXGGPHDUTGID-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80713186
Record name {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80713186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91330-51-7
Record name NSC409345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80713186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

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